Mandrax

Catalog No.
S603546
CAS No.
8076-99-1
M.F
C33H36ClN3O2
M. Wt
542.1 g/mol
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Mandrax

CAS Number

8076-99-1

Product Name

Mandrax

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride

Molecular Formula

C33H36ClN3O2

Molecular Weight

542.1 g/mol

InChI

InChI=1S/C17H21NO.C16H14N2O.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;/h3-12,17H,13-14H2,1-2H3;3-10H,1-2H3;1H

InChI Key

WDGXQSVUSMTYNG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Synonyms

Mandrax

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Description

Mandrax is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
, primarily starting from anthranilic acid. The general reaction pathway includes:

  • Condensation Reaction: Anthranilic acid undergoes a condensation reaction with various aldehydes or ketones to form an intermediate compound.
  • Cyclization: This intermediate then undergoes cyclization to form the quinazolinone structure characteristic of methaqualone.
  • Final Modifications: Further modifications may involve the introduction of substituents that enhance its sedative properties.

The simplicity of these reactions makes methaqualone attractive for illicit synthesis in unregulated environments .

Methaqualone acts primarily as a central nervous system depressant by modulating GABA-A receptors, which are crucial for inhibitory neurotransmission in the brain. This modulation results in increased relaxation and sedation effects. The drug can produce varying effects based on dosage:

  • Low Doses: Relieve tension and induce mild sedation.
  • High Doses: Can lead to staggering, impaired coordination, and potentially fatal respiratory depression .

Common side effects include dry mouth, headaches, dizziness, and severe risks such as overdose leading to coma or death .

Mandrax is synthesized through clandestine methods that typically involve:

  • Acquisition of Precursors: Key precursors like anthranilic acid are sourced from illicit suppliers.
  • Laboratory Setup: Small-scale laboratories are often equipped with basic chemical apparatus.
  • Chemical Processes: The aforementioned condensation and cyclization reactions are performed under controlled conditions to yield methaqualone.

Due to its illegal status, the exact methods are often kept secret among manufacturers but generally follow established organic synthesis protocols .

Mandrax has significant interaction potential with other substances:

  • Alcohol: Co-administration can enhance CNS depression, increasing the risk of overdose.
  • Other Sedatives: Users often mix Mandrax with benzodiazepines or opioids, leading to dangerous respiratory depression and increased overdose risk .
  • Stimulants: Combining with stimulants can mask sedative effects, leading users to consume higher doses than intended.

These interactions highlight the dangers associated with polydrug use involving Mandrax .

Mandrax shares similarities with several other compounds in terms of structure and effects. Here are a few notable examples:

Compound NameClassPrimary UseLegal Status
MethaqualoneQuinazolinoneSedative/HypnoticBanned
DiazepamBenzodiazepineAnxiolytic/SedativeControlled
AlprazolamBenzodiazepineAnxiolyticControlled
FlurazepamBenzodiazepineSedativeControlled
MecloqualoneQuinazolinoneSedative (analog of methaqualone)Banned

Uniqueness of Mandrax

Mandrax is unique due to its specific formulation combining methaqualone with diphenhydramine, enhancing its sedative effects while also increasing the risk of severe side effects compared to other sedatives. Its method of illicit use—often smoked or injected—further distinguishes it from more commonly prescribed sedatives that are typically ingested orally .

Other CAS

8076-99-1

Dates

Modify: 2024-02-18

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